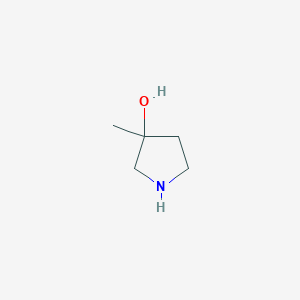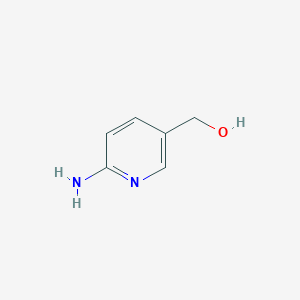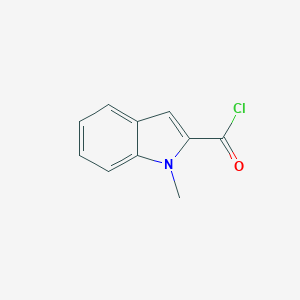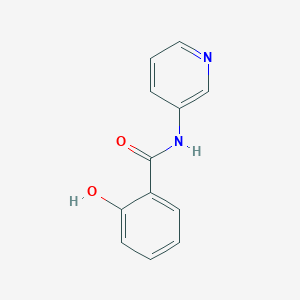
2-hydroxy-N-(pyridin-3-yl)benzamide
Descripción general
Descripción
“2-hydroxy-N-(pyridin-3-yl)benzamide” is a chemical compound with the linear formula C12H10N2O2 . It has been studied for its potential anti-tubercular activity .
Synthesis Analysis
The synthesis of “2-hydroxy-N-(pyridin-3-yl)benzamide” involves a series of chemical reactions . The exact process can vary, but it typically involves the displacement of a halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a facile closure to provide the shared intermediate .Molecular Structure Analysis
The molecular structure of “2-hydroxy-N-(pyridin-3-yl)benzamide” is characterized by a benzamide group attached to a pyridin-3-yl group with a hydroxy group on the benzene ring . The molecular weight of the compound is 214.226 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-hydroxy-N-(pyridin-3-yl)benzamide” are complex and involve multiple steps . The initial displacement of the halogen atom by the pyridine ring nitrogen affords a pyridinium salt, which then undergoes a facile closure to provide the shared intermediate .Physical And Chemical Properties Analysis
“2-hydroxy-N-(pyridin-3-yl)benzamide” is a solid compound . Its physical and chemical properties are determined by its molecular structure, which includes a benzamide group, a pyridin-3-yl group, and a hydroxy group on the benzene ring .Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
Summary of the Application
The compound “2-hydroxy-N-(pyridin-3-yl)benzamide” has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Methods of Application
In this study, a series of novel derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Results or Outcomes
Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90s ranging from 3.73 to 4.00 μM .
Anticancer Targeting Agents
Summary of the Application
Pyridine-containing compounds, such as “2-hydroxy-N-(pyridin-3-yl)benzamide”, have increasing importance for medicinal application as anticancer targeting agents .
Methods of Application
In recent research, it has relied on the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
Results or Outcomes
The pyridine scaffold has shown cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Direcciones Futuras
The potential of “2-hydroxy-N-(pyridin-3-yl)benzamide” as an anti-tubercular agent suggests promising future directions for research . Further studies could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting more extensive safety and efficacy testing .
Propiedades
IUPAC Name |
2-hydroxy-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)12(16)14-9-4-3-7-13-8-9/h1-8,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPBVFYISXDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342060 | |
| Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(pyridin-3-yl)benzamide | |
CAS RN |
118623-71-5 | |
| Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





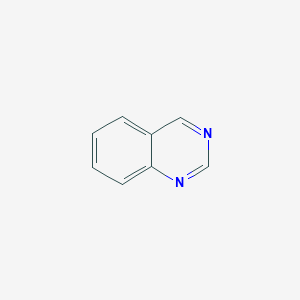
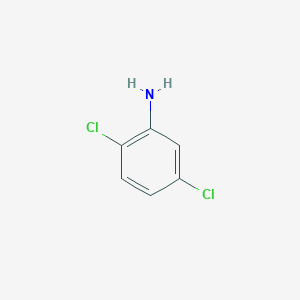
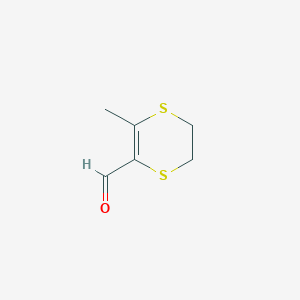
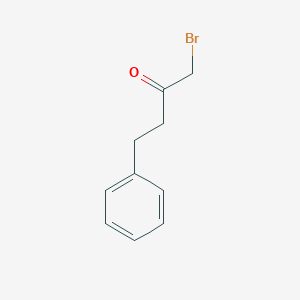
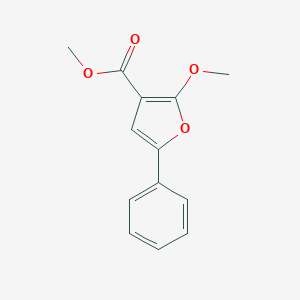


![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)

